N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

EGFR mutant inhibitors allosteric inhibitor non-small cell lung cancer

This compound belongs to the class of benzothiazole-phthalimide hybrids, characterized by a 4,6-dimethylbenzo[d]thiazole core linked via an acetamide bridge to a 1,3-dioxoisoindolin-2-yl (phthalimide) moiety. It has been specifically disclosed as a selective allosteric inhibitor of EGFR mutants containing TMLR, TMLRCS, LR, or LRCS alterations.

Molecular Formula C19H15N3O3S
Molecular Weight 365.41
CAS No. 361478-52-6
Cat. No. B2567701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
CAS361478-52-6
Molecular FormulaC19H15N3O3S
Molecular Weight365.41
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)SC(=N2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)C
InChIInChI=1S/C19H15N3O3S/c1-10-7-11(2)16-14(8-10)26-19(21-16)20-15(23)9-22-17(24)12-5-3-4-6-13(12)18(22)25/h3-8H,9H2,1-2H3,(H,20,21,23)
InChIKeyDAEVTSYFTYBVOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,6-Dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (CAS 361478-52-6) – A Benzothiazole-Phthalimide Hybrid for Targeted EGFR Mutant Research


This compound belongs to the class of benzothiazole-phthalimide hybrids, characterized by a 4,6-dimethylbenzo[d]thiazole core linked via an acetamide bridge to a 1,3-dioxoisoindolin-2-yl (phthalimide) moiety . It has been specifically disclosed as a selective allosteric inhibitor of EGFR mutants containing TMLR, TMLRCS, LR, or LRCS alterations [1]. Structurally, it differs from closely related analogs in the substitution pattern on the benzothiazole ring, which can influence target binding and selectivity.

Procurement Risk: Why N-(4,6-Dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide Cannot Be Simply Replaced by Other Benzothiazole-Phthalimide Analogs


Within the benzothiazole-phthalimide hybrid series, minor modifications to the benzothiazole substitution pattern can drastically alter biological activity. For instance, in a closely related series (Barbarossa et al., 2023), the unsubstituted parent compound (3a) showed only moderate anticancer activity, while compound 3c showed no activity; in contrast, the analog with a specific substitution pattern (3h) displayed an IC50 of 14.0 ± 0.5 µM against MDA-MB-231 cells [1]. The 4,6-dimethyl substitution on the target compound is therefore not a generic feature in the series and must be procured explicitly to ensure the intended inhibitory profile, particularly for EGFR mutant studies where the position of methyl groups can affect allosteric binding [2].

Head-to-Head Quantitative Evidence for N-(4,6-Dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide Selection


EGFR Mutant Selectivity: 4,6-Dimethyl Substitution Drives Allosteric Inhibition of TMLR/TMLRCS/LR/LRCS Mutants

The compound is explicitly claimed as a selective allosteric inhibitor of EGFR mutants containing TMLR, TMLRCS, LR, or LRCS alterations, distinguishing it from ATP-competitive EGFR inhibitors that target wild-type EGFR [1]. Analogous compounds in the same patent series lacking the 4,6-dimethyl substitution on the benzothiazole ring are described as having different selectivity profiles, though exact comparative IC50 values are not disclosed in the patent.

EGFR mutant inhibitors allosteric inhibitor non-small cell lung cancer drug resistance

Positional Isomer Differentiation: 4,6-Dimethyl vs. 3,6-Dimethyl Substitution on Benzothiazole

A close structural analog, (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide (same molecular formula C19H15N3O3S, MW 365.41), differs only in the position of one methyl group (3,6- vs. 4,6-dimethyl) and the oxidation state of the thiazole ring . This positional isomer represents a direct comparator where the shift of a single methyl group and the presence of an exocyclic double bond can alter electronic distribution, hydrogen-bonding capability, and target binding.

structure-activity relationship positional isomer benzothiazole substitution medicinal chemistry

Class-Level Evidence: Benzothiazole-Phthalimide Hybrids Show Superior Anticancer Activity Over Thalidomide in Breast Cancer Models

In a series of benzothiazole-phthalimide hybrids (compounds 3a–h), the most active analog (3h) demonstrated an IC50 of 14.0 ± 0.5 µM against MDA-MB-231 cells and 26.2 ± 0.9 µM against MCF-7 cells, which is approximately 29.5-fold and 13.7-fold more potent than thalidomide (IC50 = 413.0 ± 2.0 µM and 360.0 ± 2.0 µM, respectively) [1]. Additionally, 3h showed a 7- to 13-fold selectivity window over non-malignant MCF-10A cells (IC50 = 193.9 ± 1.0 µM). While this compound (3h) is not the exact target molecule, it provides class-level quantitative evidence that benzothiazole-phthalimide hybrids with optimized substitution can achieve activity levels unattainable by the parent phthalimide drug thalidomide.

anticancer phthalimide thalidomide MDA-MB-231 MCF-7

Antimicrobial Activity Benchmarking: Benzothiazole-Phthalimide Hybrids Demonstrate Broad-Spectrum Activity Against ESKAPE Pathogens

In the same benzothiazole-phthalimide hybrid series, compound 3h demonstrated the highest antimicrobial activity against both Gram-positive and Gram-negative ESKAPE pathogens, as well as Candida species, with MIC values ranging from 16 to 32 µg/mL [1]. This represents broad-spectrum activity encompassing clinically relevant drug-resistant strains. By contrast, other analogs in the series (e.g., 3a, 3c) demonstrated weaker or no antimicrobial activity, reinforcing that the substitution pattern on the benzothiazole core is a critical determinant of biological potency.

antimicrobial ESKAPE pathogens MIC Candida spp. phthalimide

Highest-Value Application Scenarios for Procuring N-(4,6-Dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide


Fourth-Generation EGFR Inhibitor Development Targeting C797S-Mediated Resistance in NSCLC

This compound is explicitly claimed as an allosteric inhibitor of EGFR mutants containing TMLR, TMLRCS, LR, or LRCS alterations [1]. For medicinal chemistry teams developing next-generation EGFR inhibitors to overcome osimertinib-resistant C797S mutations, this compound provides a structurally distinct starting point with an allosteric binding mechanism. Procuring this specific 4,6-dimethyl derivative rather than generic benzothiazole-phthalimide analogs is essential to preserve the claimed selectivity profile for these clinically relevant EGFR mutant forms.

Structure-Activity Relationship (SAR) Studies on Benzothiazole Substitution Effects in Phthalimide Hybrids

The 4,6-dimethyl substitution pattern on the benzothiazole ring is a key structural variable distinguishing this compound from other analogs in the series. In related benzothiazole-phthalimide hybrids, different substitution patterns resulted in a >29-fold difference in anticancer potency against MDA-MB-231 cells [2]. Researchers conducting systematic SAR studies require this exact compound to map the contribution of the 4,6-dimethyl arrangement to target binding, selectivity, and pharmacokinetic properties compared to unsubstituted, monomethyl, or methoxy-substituted analogs.

Dual-Acting Anticancer-Antimicrobial Lead Optimization for Immunocompromised Patient Populations

Benzothiazole-phthalimide hybrids have demonstrated both anticancer activity (IC50 as low as 14.0 µM against MDA-MB-231) and broad-spectrum antimicrobial activity against ESKAPE pathogens (MIC 16–32 µg/mL) [2]. For programs targeting the unmet need of cancer patients susceptible to opportunistic infections, this specific 4,6-dimethyl analog represents a procurement priority to evaluate whether this substitution pattern retains or enhances the dual activity profile observed in the class, potentially offering a single-agent solution for both indications.

Computational Chemistry and Molecular Docking Studies Focused on Allosteric EGFR Binding Pockets

The allosteric mechanism of action claimed in patent AU2018276441B2 [1] positions this compound as a valuable tool for computational chemists performing molecular dynamics simulations and docking studies. Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket, this allosteric inhibitor targets a distinct regulatory site on mutant EGFR. Procuring the exact 4,6-dimethyl compound ensures that computational models accurately reflect the steric and electronic contributions of the methyl groups to allosteric pocket recognition.

Quote Request

Request a Quote for N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.